molecular formula C10H8BrNO2 B12988331 8-Bromo-2-methylindolizine-3-carboxylic acid

8-Bromo-2-methylindolizine-3-carboxylic acid

Cat. No.: B12988331
M. Wt: 254.08 g/mol
InChI Key: BEXQKHHYPQZICT-UHFFFAOYSA-N
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Description

8-Bromo-2-methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a carboxylic acid group in its structure makes this compound a versatile compound for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methylindolizine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-methylindolizine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The bromination process introduces the bromine atom at the 8-position of the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rate, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylindolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Major Products Formed

    Substitution: Products include azido, cyano, or other substituted indolizine derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

8-Bromo-2-methylindolizine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

8-Bromo-2-methylindolizine-3-carboxylic acid can be compared with other similar compounds, such as:

    8-Bromo-2-methylquinoline-3-carboxylic acid: Similar structure but with a quinoline ring instead of an indolizine ring.

    7-Bromo-2-methylindolizine-3-carboxylic acid: Bromine atom at the 7-position instead of the 8-position.

    8-Bromo-6-methylindolizine-3-carboxylic acid: Methyl group at the 6-position instead of the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-2-methylindolizine-3-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-6-5-8-7(11)3-2-4-12(8)9(6)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

BEXQKHHYPQZICT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=C1)Br)C(=O)O

Origin of Product

United States

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